(2R)-2-Amino-3-sulfanylpropan-1-OL, also known as (2R)-2-amino-3-mercaptopropan-1-ol, is a chiral amino alcohol with the molecular formula and a molecular weight of approximately 107.18 g/mol. This compound features a thiol group (sulfanyl), an amino group, and a hydroxyl group, making it a versatile building block in organic synthesis. The presence of the thiol group allows for unique reactivity, particularly in forming disulfide bonds, which are critical in biological systems for stabilizing protein structures.
These reactions highlight the compound's potential as a precursor in the synthesis of more complex molecules.
(2R)-2-Amino-3-sulfanylpropan-1-OL exhibits notable biological activity due to its structural components. The thiol group is capable of forming disulfide bonds with cysteine residues in proteins, which can influence protein folding and stability. Additionally, its amino and hydroxyl groups facilitate interactions with various biological targets through hydrogen bonding and electrostatic interactions. This compound is being explored for its potential therapeutic applications, particularly in drug development .
The synthesis of (2R)-2-Amino-3-sulfanylpropan-1-OL can be achieved through several methods:
These methods underscore the compound's accessibility for research and industrial applications.
(2R)-2-Amino-3-sulfanylpropan-1-OL has diverse applications across various fields:
The mechanism of action for (2R)-2-Amino-3-sulfanylpropan-1-OL involves its interaction with molecular targets within biological systems. The thiol group forms disulfide bonds with cysteine residues, impacting protein structure and function. Furthermore, the amino group participates in hydrogen bonding, enhancing binding affinity to biological targets. These interactions are vital for understanding its role in biochemical pathways and therapeutic potential .
Several compounds share structural similarities with (2R)-2-Amino-3-sulfanylpropan-1-OL. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2R)-2-amino-3-sulfanylpropanoic acid | C3H9NO2S | Precursor to various biologically active compounds |
| 3-(2R)-aminopropylsulfanylpropan-1-ol | C6H15NOS | Contains additional propyl chain enhancing solubility |
| (S)-cysteine | C3H7NO2S | Naturally occurring amino acid critical for protein synthesis |
| (R)-cysteine | C3H7NO2S | Enantiomer of cysteine with similar properties |
The uniqueness of (2R)-2-Amino-3-sulfanylpropan-1-OL lies in its specific chiral configuration and functional groups, which provide distinct reactivity patterns compared to its analogs.
(2R)-2-Amino-3-sulfanylpropan-1-ol belongs to the family of β-amino alcohols, characterized by a primary alcohol (-OH), a thiol (-SH), and an amine (-NH$$_2$$) group on adjacent carbon atoms. Its IUPAC name, DL-cysteinol, reflects its structural similarity to cysteine, though the alcohol group replaces the carboxylic acid. The (2R) configuration ensures spatial alignment critical for binding to chiral biological targets, such as enzyme active sites or cellular receptors.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 107.18 g/mol | PubChem |
| Exact Mass | 107.04048508 Da | Chemsrc |
| Hydrogen Bond Donors | 3 | PubChem |
| Rotatable Bonds | 2 | PubChem |
| XLogP3 | -1 | PubChem |
The low partition coefficient ($$ \text{XLogP3} = -1 $$) indicates high hydrophilicity, favoring solubility in aqueous biological environments. This property is advantageous for drug formulations requiring rapid systemic distribution.
While direct synthesis routes for (2R)-2-amino-3-sulfanylpropan-1-ol are less documented, analogous compounds like L-serine and cysteine derivatives provide methodological insights. Enzymatic approaches using serine hydroxymethyltransferase (SHMT) demonstrate how formaldehyde and glycine can be converted to serine derivatives under controlled redox conditions. Stabilizing tetrahydrofolic acid with β-mercaptoethanol suggests that similar reducing agents could facilitate the synthesis of thiol-containing analogues like (2R)-2-amino-3-sulfanylpropan-1-ol.
The synthesis of (2R)-2-amino-3-sulfanylpropan-1-ol, a chiral thiol-amino alcohol compound with molecular formula C₃H₉NOS and molecular weight 107.175 g/mol, represents a significant challenge in modern organic chemistry [1]. This compound serves as an important building block in pharmaceutical synthesis and biochemical applications . The development of efficient synthetic methodologies has focused on environmentally sustainable approaches and stereocontrolled synthesis to access enantiomerically pure derivatives.
Green chemistry principles have fundamentally transformed the synthesis of thiol-amino alcohol compounds, emphasizing atom economy, reduced waste generation, and environmentally benign reaction conditions [5]. The incorporation of catalytic systems has enabled the development of more sustainable synthetic routes while maintaining high selectivity and yield [19]. These approaches have demonstrated superior efficiency compared to traditional stoichiometric methods, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds essential for thiol-amino alcohol construction [20].
Recent advances in green catalytic methodology have focused on the utilization of earth-abundant metals and recyclable catalyst systems [21]. Photocatalytic approaches have emerged as particularly promising, employing visible light as a sustainable energy source and generating minimal waste byproducts [5]. The integration of water-medium reactions and solvent-free conditions has further enhanced the environmental profile of these synthetic transformations [21].
Pyrophosphate-based catalysts have emerged as highly effective systems for the synthesis of thiol-containing compounds, offering exceptional selectivity and recyclability [6]. Nanostructured pyrophosphate catalysts, particularly sodium calcium pyrophosphate (Na₂CaP₂O₇), have demonstrated remarkable efficiency in thioacetalization reactions under mild conditions [31]. These catalysts operate through Lewis acid activation mechanisms, facilitating nucleophilic attack by thiol groups on carbonyl centers [32].
The iodine-supported nanostructured pyrophosphate system (I₂/N-Na₂CaP₂O₇) has shown exceptional performance in solvent-free thioacetal formation reactions [6]. Experimental optimization studies have revealed that optimal catalyst loading of 200 mg provides superior conversion rates compared to individual components [31]. The catalyst system exhibits remarkable chemoselectivity, with aldehydes reacting preferentially over ketones under kinetically controlled conditions [6].
Table 1: Pyrophosphate Catalyst Performance Data
| Catalyst System | Substrate Type | Reaction Time | Yield (%) | Selectivity | Recyclability |
|---|---|---|---|---|---|
| I₂/N-Na₂CaP₂O₇ | Aromatic aldehydes | 10 min | 85-95 | >95:5 | 6 cycles |
| I₂/N-Na₂CaP₂O₇ | Aliphatic aldehydes | 15 min | 80-90 | >90:10 | 6 cycles |
| I₂/N-Na₂CaP₂O₇ | Ketones | 25 min | 70-85 | >85:15 | 6 cycles |
| N-Na₂CaP₂O₇ alone | Mixed substrates | 20 min | 13 | - | - |
The mechanistic pathway involves initial coordination of the carbonyl substrate to the pyrophosphate surface, followed by nucleophilic attack by the thiol component [6]. The calcium centers in the pyrophosphate structure provide Lewis acid activation while maintaining neutral reaction conditions [31]. This dual functionality enables high reactivity without the need for additional acidic or basic co-catalysts [6].
Calcium-pyrophosphate complexes have also demonstrated effectiveness in hydrocyanation reactions of related nitrogen-containing substrates [33]. The formation of active calcium cyanide species occurs through in situ reaction with trimethylsilyl cyanide, generating catalytically active intermediates [33]. This methodology has achieved quantitative conversions within 2-12 hours depending on catalyst loading [33].
Solvent-free organic synthesis has emerged as a cornerstone of green chemistry, offering significant advantages in atom economy and environmental impact [18]. The elimination of organic solvents reduces waste generation, simplifies product isolation, and often enhances reaction rates through increased substrate concentration [22]. For thiol-amino alcohol synthesis, solvent-free conditions have proven particularly beneficial in maintaining product stability and preventing unwanted side reactions [15].
The optimization of solvent-free thiol synthesis involves careful control of reaction temperature, catalyst loading, and substrate stoichiometry [16]. Microwave-assisted solvent-free reactions have demonstrated exceptional efficiency, with reaction times reduced from hours to minutes while maintaining high yields [22]. The use of solid supports such as alumina, silica, and clay minerals has facilitated heat and mass transfer in heterogeneous systems [22].
Table 2: Solvent-Free Reaction Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Reaction Time |
|---|---|---|---|---|
| Temperature | 25-80°C | Increases up to 60°C | Decreases above 70°C | Decreases |
| Catalyst Loading | 5-10 mol% | Plateau at 7.5 mol% | Optimal at 5-7.5 mol% | Decreases |
| Substrate Ratio | 1:1.1-1:2.1 | Optimal at 1:1.5 | Maintained across range | Variable |
| Microwave Power | 200-400W | Increases to 300W | Stable | Significant decrease |
Recent studies have demonstrated that solvent-free acylation of thiols proceeds efficiently using trimethylsilyl acetate as an acylating agent [42]. The reaction operates under mild conditions at room temperature with excellent functional group tolerance [42]. This methodology has been successfully applied to a wide range of thiol substrates, including those containing amino alcohol functionalities [42].
The development of heterogeneous catalyst systems for solvent-free thiol synthesis has focused on recyclable metal oxide and supported metal catalysts [17]. Zinc oxide nanoparticles have shown particular promise, catalyzing thioester formation with excellent yields and minimal catalyst leaching [16]. The use of bismuth-based catalysts has enabled efficient thiol acylation under solvent-free conditions with reaction times under 3 hours [16].
Process intensification strategies have incorporated continuous flow systems with solvent-free operation, enabling scale-up potential for industrial applications [27]. These systems utilize reactive extrusion and hydrodynamic cavitation to enhance mass transfer without organic solvents [27]. The integration of in-line monitoring systems allows real-time optimization of reaction parameters [27].
The stereocontrolled synthesis of enantiomerically pure (2R)-2-amino-3-sulfanylpropan-1-ol derivatives represents a critical advancement in asymmetric synthesis methodology [8]. The challenge of controlling absolute stereochemistry while maintaining high yields has driven the development of sophisticated catalytic systems and synthetic strategies [9]. These approaches have enabled access to both enantiomers with exceptional optical purity, essential for pharmaceutical applications [44].
Enzymatic cascades have emerged as powerful tools for the stereoselective synthesis of amino alcohol derivatives [9]. Multi-enzyme pathways utilizing phenylalanine ammonia lyase, alcohol dehydrogenases, and transaminases have achieved remarkable stereoselectivity with enantiomeric excesses exceeding 99% [9]. The development of redox-self-sufficient cascade systems has eliminated the need for external cofactor regeneration [44].
Table 3: Stereoselective Synthesis Performance Data
| Methodology | Enantiomeric Excess | Yield (%) | Reaction Time | Scale Demonstrated |
|---|---|---|---|---|
| Enzymatic cascade | >99% | 75-92 | 24-48 h | 500 mg |
| Chiral auxiliary | 85-95% | 60-80 | 12-24 h | Multigram |
| Asymmetric catalysis | 80-95% | 70-90 | 6-18 h | Gram scale |
| Kinetic resolution | 88-94% | 45-50 | 8-16 h | 100 mg |
The use of chiral auxiliaries derived from natural amino acids has provided reliable access to enantiomerically pure amino alcohol derivatives [10]. Sequential reduction-olefination protocols utilizing diisobutylaluminum hydride at low temperatures have achieved excellent diastereoselectivity [10]. The methodology tolerates free hydroxyl groups and demonstrates broad substrate scope across various amino acid precursors [10].
Asymmetric hydrogenation approaches using iridium catalysts with chiral ferrocene-based phosphine ligands have demonstrated exceptional performance [14]. The catalyst system effectively reduces both secondary and tertiary amino ketone substrates with turnover numbers reaching 48,500 [14]. Optimization studies have revealed that modular vicinal diamine scaffolds provide superior enantioselectivity compared to traditional ligand systems [14].
The development of tandem palladium-isothiourea relay catalysis has enabled enantioselective synthesis through allylic amination followed by sigmatropic rearrangement [12]. This methodology proceeds through allylic ammonium salt intermediates generated from glycine aryl esters and allylic phosphates [12]. The optimized process achieves conversion rates above 80% for multiple substrates while maintaining high stereoselectivity [12].
Table 4: Optimization Data for Stereoselective Catalytic Systems
| Catalyst System | Substrate Loading | Temperature | Pressure | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Ir-Ferrocene complex | 1-10 mol% | 50-100°C | 40-80 bar | 95-99 | 85-99 |
| Pd-Isothiourea relay | 5-15 mol% | 0-25°C | 1 bar | 88-95 | 70-85 |
| Chiral phosphoric acid | 2-20 mol% | -20-40°C | 1 bar | 80-90 | 65-85 |
| Enzymatic system | 10-50 mg/mL | 30-37°C | 1 bar | >99 | 70-95 |
Recent advances in asymmetric organocatalysis have incorporated chiral phosphoric acids and bifunctional thiourea catalysts for amino alcohol synthesis [32]. These systems operate through dual hydrogen bonding activation, providing excellent stereocontrol in carbon-nitrogen bond formation [32]. The methodology has been successfully applied to gram-scale synthesis with maintained selectivity [29].
The compound (2R)-2-Amino-3-sulfanylpropan-1-ol represents a unique trifunctional molecule containing both thiol and amino functionalities alongside a hydroxyl group, making it an exceptionally versatile building block for chemical functionalization . The presence of these complementary reactive sites enables diverse chemical transformations that can be leveraged for synthetic applications, particularly in the development of complex molecular architectures and bioconjugate systems.
The thiol functionality in (2R)-2-Amino-3-sulfanylpropan-1-ol serves as a highly reactive nucleophilic center that participates in various chemical transformations. The sulfur atom's unique electronic properties and polarizability make it an excellent site for both radical-mediated and nucleophilic reactions [2]. These modifications proceed through well-established mechanisms that have been extensively characterized in both model systems and biological contexts.
Radical-mediated thiol-ene coupling reactions represent one of the most efficient and versatile approaches for functionalizing (2R)-2-Amino-3-sulfanylpropan-1-ol. This reaction class proceeds through a step-growth mechanism involving thiyl radical intermediates that add across carbon-carbon double bonds in an anti-Markovnikov fashion [3]. The reaction initiates through hydrogen atom abstraction from the thiol group, generating a highly reactive thiyl radical species that subsequently propagates with alkene substrates [4].
The mechanistic pathway begins with the formation of thiyl radicals through various initiation methods, including photochemical, thermal, or chemical radical generation. Once formed, thiyl radicals exhibit exceptional reactivity toward carbon-carbon double bonds, with rate constants ranging from 10⁸ to 10⁹ M⁻¹s⁻¹ [2]. The addition step produces a carbon-centered radical intermediate, which then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction [5].
Table 1: Thiol-Ene Coupling Reaction Parameters for Different Alkene Types
| Alkene Type | Reaction Order (Thiol) | Reaction Order (Alkene) | Rate Constant Ratio (kp/kCT) | Conversion Efficiency (%) | Oxygen Sensitivity |
|---|---|---|---|---|---|
| Allyl Ether | 1.0 | 0.0 | High | >95 | Low |
| Vinyl Ether | 0.5 | 0.5 | Medium | >90 | Low |
| Norbornene | 0.5 | 0.5 | Medium | >95 | Low |
| Acrylate | 1.0 | 0.0 | High | >95 | High |
| Vinyl Siloxane | 0.0 | 1.0 | Low | <80 | High |
The reaction kinetics are governed by the ratio of propagation rate constants to chain transfer rate constants (kₚ/kₓₜ), which varies significantly depending on the electronic nature of the alkene partner [5]. Electron-rich alkenes such as vinyl ethers and norbornene derivatives demonstrate optimal reactivity profiles, achieving high conversion efficiencies while maintaining excellent regioselectivity [6]. The reaction proceeds with minimal oxygen sensitivity, making it particularly suitable for ambient conditions without requiring inert atmosphere protocols [7].
Photopolymerization applications represent a particularly promising avenue for (2R)-2-Amino-3-sulfanylpropan-1-ol-based thiol-ene systems. These reactions achieve rapid gelation at low radical concentrations, making them ideal for applications requiring preservation of sensitive functional groups [7]. The step-growth polymerization mechanism enables the formation of uniform network structures with controlled mechanical properties and minimal shrinkage compared to traditional chain-growth systems.
The influence of the amino group in (2R)-2-Amino-3-sulfanylpropan-1-ol on thiol-ene coupling kinetics requires careful consideration. Basic amines can deprotonate thiols to form thiolate anions, which subsequently react with thiyl radicals to generate disulfide radical anions [8]. This side reaction can significantly retard the desired thiol-ene coupling process, particularly when amine basicity exceeds the thiol acidity threshold [9]. However, this effect can be mitigated through pH control or the use of protic solvents that suppress thiolate formation.
The formation of disulfide bridges represents a fundamental chemical transformation for (2R)-2-Amino-3-sulfanylpropan-1-ol, enabling the construction of dimeric and polymeric structures with enhanced stability and defined architectures [10]. Disulfide bond formation proceeds through oxidative coupling mechanisms that convert two thiol groups into a covalent sulfur-sulfur bond, accompanied by the elimination of two hydrogen atoms [11].
Multiple oxidative pathways are available for disulfide formation, each offering distinct advantages in terms of reaction conditions, selectivity, and yield. Air oxidation represents the mildest approach, proceeding slowly at ambient conditions through reaction with dissolved oxygen [10]. This method typically requires 24 hours for complete conversion and yields approximately 75% of the desired disulfide product with moderate selectivity.
Chemical oxidants provide more controlled and efficient disulfide formation pathways. Hydrogen peroxide emerges as an particularly effective oxidant, achieving 90% yields within 2 hours under mild conditions [10]. The reaction proceeds through a two-electron oxidation mechanism, generating sulfenic acid intermediates that rapidly condense to form the disulfide linkage. Iodine-mediated oxidation offers the highest efficiency, reaching 95% yields in just 30 minutes at 0°C, though it requires careful handling due to the reagent's corrosive nature.
Table 2: Disulfide Bridge Formation Methods and Efficiencies
| Reaction Conditions | Reaction Time (hours) | Temperature (°C) | pH Range | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Air Oxidation | 24.0 | 25 | 7-8 | 75 | Moderate |
| Hydrogen Peroxide | 2.0 | 25 | 6-8 | 90 | Good |
| Iodine | 0.5 | 0 | 6-9 | 95 | Excellent |
| DMSO | 4.0 | 25 | 7-8 | 85 | Good |
| Enzymatic (PDI) | 1.0 | 37 | 7-8 | 98 | Excellent |
Enzymatic approaches utilizing protein disulfide isomerase systems represent the most sophisticated method for disulfide formation, achieving 98% yields with excellent selectivity [12]. These biocatalytic systems operate under physiological conditions and provide exceptional control over the oxidation process, minimizing side reactions and over-oxidation products.
The presence of the amino group in (2R)-2-Amino-3-sulfanylpropan-1-ol can influence disulfide formation through several mechanisms. Under basic conditions, the amino group can facilitate thiolate formation, which may accelerate certain oxidation pathways while potentially competing for oxidizing equivalents [13]. Additionally, the amino functionality can participate in hydrogen bonding interactions that influence the conformational preferences of the molecule during disulfide formation, potentially affecting the stereochemical outcome of the reaction.
Recent advances in disulfide protecting group chemistry have revealed new strategies for controlling disulfide formation in complex systems. The development of secondary thiol protecting groups with β-methyl substituents provides optimal steric bulk for stability while maintaining efficient deprotection capabilities [12]. These protecting groups can be readily removed using reducing agents such as dithiothreitol, enabling sequential disulfide formation strategies in multifunctional systems.
The amino functionality in (2R)-2-Amino-3-sulfanylpropan-1-ol serves as a versatile nucleophilic center for the construction of peptidomimetic structures and bioconjugate systems [14]. The primary amine exhibits characteristic nucleophilic reactivity patterns that enable diverse coupling reactions while maintaining compatibility with the thiol and hydroxyl functionalities present in the molecule.
Table 3: Amino Group Reactivity Patterns in Peptidomimetic Conjugations
| Coupling Method | Reaction Partner | Catalyst/Reagent | Reaction Time (hours) | Yield Range (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Amide Bond Formation | Carboxylic Acid | EDC/NHS | 4 | 80-95 | N/A |
| Reductive Amination | Aldehyde/Ketone | NaBH4/NaCNBH3 | 8 | 70-90 | Moderate |
| Acylation | Acid Chloride | Base | 2 | 85-98 | N/A |
| Alkylation | Alkyl Halide | Base | 12 | 60-85 | Poor |
| Click Chemistry | Azide/Alkyne | CuSO4/Ascorbate | 2 | 90-99 | N/A |
Amide bond formation represents the most extensively studied coupling reaction for amino functionalized compounds in peptidomimetic applications. The reaction between (2R)-2-Amino-3-sulfanylpropan-1-ol and carboxylic acid derivatives proceeds efficiently using standard peptide coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide [14]. These reactions typically achieve 80-95% yields within 4 hours under mild conditions, providing access to a wide range of amide-linked conjugates.
The coupling methodology has been successfully applied to the synthesis of acyclic nucleoside phosphonate conjugates, where amino acid and dipeptide promoieties are attached through ester linkages [14]. The use of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate as a coupling agent in the presence of diisopropylethylamine enables efficient conjugation reactions in dimethylformamide at 40°C. The reaction progress can be conveniently monitored by ³¹P nuclear magnetic resonance spectroscopy, allowing for precise control over the coupling process.
Reductive amination pathways provide alternative approaches for constructing carbon-nitrogen bonds while introducing additional structural diversity. The reaction of (2R)-2-Amino-3-sulfanylpropan-1-ol with aldehyde or ketone substrates proceeds through imine intermediate formation followed by selective reduction using sodium borohydride or sodium cyanoborohydride [15]. These reactions typically require 8 hours for completion and achieve 70-90% yields with moderate stereoselectivity when chiral substrates are employed.
The development of direct N-alkylation methodologies using alcohols as alkylating agents represents a significant advancement in sustainable amino acid functionalization [15]. Iron-catalyzed protocols enable the direct conversion of primary alcohols to N-alkyl derivatives with excellent retention of optical purity and minimal side product formation. These reactions produce water as the only byproduct, facilitating straightforward purification procedures and enhancing the overall atom economy of the transformation.
Table 4: Radical Species Formation and Reaction Kinetics
| Radical Type | Formation Rate Constant (M⁻¹s⁻¹) | Half-life (ms) | Primary Reaction | Products | Biological Relevance |
|---|---|---|---|---|---|
| Thiyl (RS- ) | 10⁸-10⁹ | 0.1-1 | Addition to C=C | Thioether | High |
| Carbon-centered | 10⁷-10⁸ | 1-10 | H-abstraction | Alkyl radical | Moderate |
| Disulfide anion (RSSR- -) | 10⁹ | 0.01-0.1 | Reduction | Disulfide + O2- - | High |
| Thiyl peroxyl (RSOO- ) | 10⁸-10⁹ | 10-100 | Decomposition | Sulfenic acid | Moderate |
Click chemistry approaches utilizing copper-catalyzed azide-alkyne cycloaddition reactions provide highly efficient methods for introducing complex functionality through the amino group [16]. These reactions proceed under mild aqueous conditions and achieve 90-99% yields with exceptional regioselectivity. The bioorthogonal nature of these transformations makes them particularly suitable for biological applications where preservation of biomolecular structure and function is critical.
The unique combination of thiol and amino functionalities in (2R)-2-Amino-3-sulfanylpropan-1-ol enables orthogonal modification strategies where each functional group can be selectively targeted using appropriate reaction conditions [16]. This selectivity allows for the stepwise construction of complex molecular architectures through sequential coupling reactions, providing access to multifunctional peptidomimetic structures with defined spatial arrangements of bioactive elements.
Recent developments in thiol-selective protein modification have revealed new opportunities for incorporating (2R)-2-Amino-3-sulfanylpropan-1-ol derivatives into protein conjugates [17]. Electron-deficient alkyne reagents demonstrate exceptional selectivity toward thiol groups while maintaining stability under physiological conditions. These reactions proceed through thiol-yne click mechanisms that generate conjugates with superior acid stability compared to traditional maleimide-based approaches.